molecular formula C8H4Cl2 B1461692 3,4-Dichlorophenylacetylene CAS No. 556112-20-0

3,4-Dichlorophenylacetylene

Cat. No. B1461692
CAS RN: 556112-20-0
M. Wt: 171.02 g/mol
InChI Key: MJHFEHXRVNTQIL-UHFFFAOYSA-N
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Description

3,4-Dichlorophenylacetylene is a chemical compound with the molecular formula C8H4Cl2 . It has an average mass of 171.023 Da and a mono-isotopic mass of 169.969009 Da . It is a useful research chemical .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl ring (benzene) with two chlorine atoms substituted at the 3rd and 4th positions and an acetylene group attached at the 1st position .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 225.1±30.0 °C at 760 mmHg, and a flash point of 93.2±18.1 °C . It has a molar refractivity of 43.5±0.4 cm3, and its surface tension is 45.4±5.0 dyne/cm .

Scientific Research Applications

Polymerization and Copolymerization

  • Copolymerization with Disubstituted Acetylenes : Research by Tienkopatchev et al. (1995) explored the polymerization and copolymerization of 2,4-dichlorophenylacetylene with other acetylenes using tungsten-containing catalysts. This process revealed that 2,4-dichlorophenylacetylene was more reactive and its incorporation in polymers affected gas permeability and selectivity, with decreased permeability but increased selectivity for certain gas mixtures. The study also evaluated the electrical conductivities of these polymers (Tienkopatchev et al., 1995).

Catalysis and Photodegradation

  • Photocatalytic Degradation of Herbicides : Lima et al. (2020) conducted a study on the photocatalytic degradation of dichlorophenoxyacetic acid (2,4-D), a herbicide, using Fe3O4@WO3/SBA-15 composites under UV irradiation. The findings demonstrated that these composites were effective in degrading 2,4-D, suggesting a potential application in environmental remediation (Lima et al., 2020).

Spectroscopy and Molecular Structure Analysis

  • Infrared and Raman Spectroscopy of Derivatives : Kurt et al. (2009) analyzed the molecular structure of 3,4-dichlorophenylboronic acid using infrared and Raman spectroscopy. This study provided insights into the molecular structures, vibrational frequencies, and spectroscopic properties of the compound, which are crucial for understanding its chemical behavior (Kurt et al., 2009).

Biodegradation and Environmental Impact

  • Anaerobic Biodegradation in Sludge : Boyd and Shelton (1984) researched the anaerobic biodegradation of chlorophenols, including 3,4-dichlorophenol, in sludge. This study provided valuable insights into the biodegradation pathways and the environmental impact of chlorophenols, a class of compounds related to 3,4-dichlorophenylacetylene (Boyd & Shelton, 1984).

Electronic and Optical Properties

  • Electronic Properties of Polymer Derivatives : Segura et al. (2006) investigated the electronic properties of poly(3,4-ethylenedioxythiophene) and its derivatives. This research provided insights into the electronic and optical properties of polymers derived from substances related to this compound, highlighting their potential in various electronic and photonic applications (Segura et al., 2006).

Safety and Hazards

The compound is classified as an irritant, with hazard statements indicating that it may cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335). It may also cause long-term adverse effects in the aquatic environment (H413) .

properties

IUPAC Name

1,2-dichloro-4-ethynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2/c1-2-6-3-4-7(9)8(10)5-6/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHFEHXRVNTQIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70657328
Record name 1,2-Dichloro-4-ethynylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

556112-20-0
Record name 1,2-Dichloro-4-ethynylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dichlorophenylacetylene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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